molecular formula C16H12ClN4NaO5S B609225 Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate CAS No. 1934-24-3

Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate

Cat. No. B609225
CAS RN: 1934-24-3
M. Wt: 430.79
InChI Key: IJXYCMDHQBXUJW-LTRPLHCISA-M
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Description

“Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate” is a chemical compound with the molecular formula C16H12ClN4NaO5S and a molecular weight of 430.79805 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are not available in the search results .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Pyrazole Derivatives Synthesis : Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate is part of a broader category of pyrazole derivatives. These compounds are synthesized using various chemical reactions, often involving azide ring-opening-ring-closure reactions and tele-substitutions in vicinal azidopyrazole-, pyrrole-, and indolecarboxaldehydes (Becher et al., 1992).

  • Formation of Phosphonates : The compounds are involved in reactions that lead to the formation of different phosphonate derivatives. This involves reactions with compounds like sodium azide in specific conditions (Boduszek & Halama, 1998).

  • Synthesis of Heterocycles : There is a notable interest in synthesizing heterocycles from sodium salts of related compounds. These reactions can lead to the synthesis of various biologically active pyrazolines, pyrazoles, and pyrimidines (Makarova et al., 2001).

Biological and Biomedical Applications

  • Antimicrobial Activities : Some derivatives of pyrazolone, which are structurally related to the compound , have been studied for their antimicrobial activities. These compounds have shown promising results against various microorganisms, indicating potential in pharmaceutical applications (Naik & Malik, 2010).

  • Biomedical Applications for Cardiovascular Diseases : Derivatives of sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate are being explored for biomedical applications, especially in the context of human cardiovascular diseases. These compounds are synthesized through multi-component reactions catalyzed by sodium acetate (Elinson et al., 2013).

  • NMR Studies for Tautomerism : 15N NMR studies of azo-hydrazone tautomerism of labeled azo dyestuffs, which are structurally related to the compound , have been conducted to understand the chemical shifts and tautomerism in these compounds (Lyčka et al., 1981).

Safety And Hazards

The safety and hazards information, as well as the Material Safety Data Sheet (MSDS), for this compound are not available in the search results .

properties

IUPAC Name

sodium;5-chloro-2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O5S.Na/c1-9-14(16(23)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)22)27(24,25)26;/h2-8,14,22H,1H3,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXYCMDHQBXUJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])O)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894053
Record name Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate

CAS RN

1934-24-3
Record name Mordant red 19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
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Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
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Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate

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